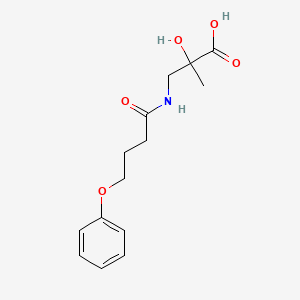
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid (MPB) is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has also been studied for its potential anti-cancer properties, with research suggesting that it may inhibit the growth of cancer cells. Additionally, 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid is not fully understood, but it is thought to involve the modulation of NMDA receptor activity. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. By modulating NMDA receptor activity, 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid may be able to enhance synaptic plasticity and improve learning and memory processes.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of NMDA receptor activity, the inhibition of cancer cell growth, and the modulation of the immune response. Additionally, 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid in lab experiments is its ability to modulate NMDA receptor activity, which makes it a useful tool for studying learning and memory processes. Additionally, 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been shown to have potential anti-cancer and immunomodulatory properties, making it a useful tool for studying these areas of research. However, one limitation of using 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid. One area of research could be focused on understanding the mechanism of action of 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid in more detail, particularly with regard to its effects on NMDA receptor activity. Additionally, further research could be conducted to explore the potential anti-cancer and immunomodulatory properties of 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid, with the goal of developing new treatments for cancer and autoimmune diseases. Finally, research could be conducted to develop new synthesis methods for 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid that improve its solubility and make it easier to work with in lab experiments.
Méthodes De Synthèse
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid can be synthesized through a multistep process involving the reaction of 4-phenoxybutanoyl chloride with 2-amino-2-methyl-1,3-propanediol in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid in its pure form.
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(19,13(17)18)10-15-12(16)8-5-9-20-11-6-3-2-4-7-11/h2-4,6-7,19H,5,8-10H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVKDCNFMJJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCCOC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
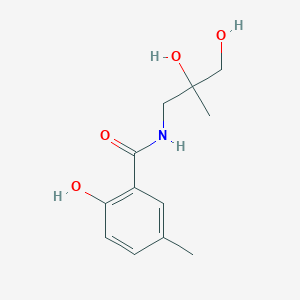
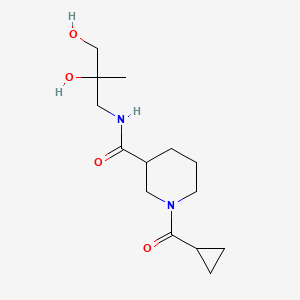
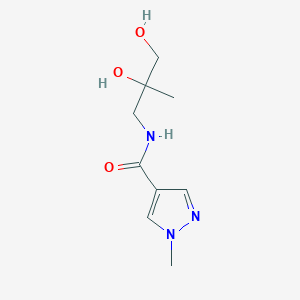
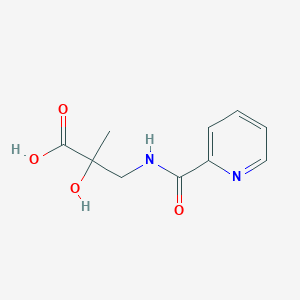
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)